2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that features both indole and oxadiazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The oxadiazole ring is also notable for its presence in various bioactive molecules, contributing to the compound’s potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Indole and Oxadiazole: The final step involves coupling the indole and oxadiazole moieties through an ether linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient and scalable reactions, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: Both the indole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted indole or oxadiazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Tryptophan, indomethacin, serotonin.
Oxadiazole Derivatives: Furazolidone, nitrofurazone, oxolamine.
Uniqueness
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its combined indole and oxadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C15H16N4O3/c1-10-17-15(22-18-10)8-16-14(20)9-21-13-5-3-4-12-11(13)6-7-19(12)2/h3-7H,8-9H2,1-2H3,(H,16,20) |
InChI Key |
LZWNJCFWYGLPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC3=C2C=CN3C |
Origin of Product |
United States |
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